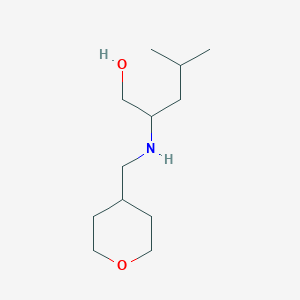

4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol

CAS No.:

Cat. No.: VC17458490

Molecular Formula: C12H25NO2

Molecular Weight: 215.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H25NO2 |

|---|---|

| Molecular Weight | 215.33 g/mol |

| IUPAC Name | 4-methyl-2-(oxan-4-ylmethylamino)pentan-1-ol |

| Standard InChI | InChI=1S/C12H25NO2/c1-10(2)7-12(9-14)13-8-11-3-5-15-6-4-11/h10-14H,3-9H2,1-2H3 |

| Standard InChI Key | JGDWRQWAYBJPCK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(CO)NCC1CCOCC1 |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol delineates its molecular architecture:

-

Pentanol backbone: A five-carbon chain with a hydroxyl (-OH) group at position 1 and a methyl (-CH₃) group at position 4.

-

Amino linker: A secondary amine (-NH-) bridges the pentanol chain and the THP ring.

-

Tetrahydropyran (THP) ring: A six-membered oxygen-containing heterocycle in its fully saturated form, with a methyl group attached to the methylene bridge at position 4.

The molecular formula is inferred as , with a molecular weight of approximately 213.32 g/mol based on analogous structures . The THP ring adopts a chair conformation, minimizing steric strain, while the hydroxymethyl and amino groups introduce hydrogen-bonding capabilities that influence solubility and reactivity.

Synthesis and Synthetic Strategies

While no explicit synthesis route for this compound is documented, retrosynthetic analysis suggests feasible pathways using established methodologies for amino alcohol and THP derivatives:

Key Intermediate: Tetrahydropyran-4-methanol

The THP-methanol moiety (CAS 14774-37-9) serves as a critical building block. It is synthesized via hydrogenation of 4-methoxy-2H-pyran followed by hydrolysis, yielding a hydroxymethyl group at position 4 of the THP ring . Physical properties include:

| Property | Value |

|---|---|

| Boiling point | 218.9°C at 760 mmHg |

| Density | 1.0 g/cm³ |

| Molecular weight | 116.16 g/mol |

Coupling Reactions

The target compound likely forms through a multi-step sequence:

-

Amine formation: Reaction of THP-4-methanol with a brominating agent (e.g., PBr₃) converts the hydroxyl to a bromide, followed by nucleophilic substitution with ammonia or a protected amine .

-

Reductive amination: Condensation of the THP-methylamine intermediate with 4-methyl-2-oxopentanal, followed by reduction (e.g., NaBH₄) yields the amino alcohol backbone .

Critical challenges include controlling stereochemistry at the amino center and avoiding racemization during acidic or basic conditions, as observed in similar systems .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular formula | |

| Molecular weight | 213.32 g/mol |

| Solubility | Miscible in polar solvents (DMSO, ethanol); limited in water |

| LogP | ~1.2 (moderate lipophilicity) |

| pKa | ~9.5 (amine), ~15 (alcohol) |

The compound’s bifunctional nature (amine and alcohol) enables participation in hydrogen bonding, enhancing solubility in protic solvents. The THP ring contributes to conformational rigidity, potentially stabilizing specific bioactive conformations.

Future Directions

Research priorities include:

-

Stereoselective synthesis to control amine configuration

-

Biological screening for antimicrobial or antiviral activity

-

Derivatization studies to explore structure-activity relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume